9-Chloro-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
9-Chloro-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a tricyclic heterocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core. Its structure includes a chlorine atom at position 9, a 4-chlorophenyl group at position 2, and a methyl group at position 5 (Figure 1). This compound is of interest in medicinal chemistry due to its structural similarity to benzodiazepine analogs, which are known for CNS activity . Molecular docking studies suggest that the six-membered benzoxazine ring in such compounds may enhance binding affinity to cholinesterase enzymes compared to bulkier seven-membered analogs .
Properties
Molecular Formula |
C17H14Cl2N2O |
|---|---|
Molecular Weight |
333.2 g/mol |
IUPAC Name |
9-chloro-2-(4-chlorophenyl)-5-methyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-21-16(14-8-13(19)6-7-17(14)22-10)9-15(20-21)11-2-4-12(18)5-3-11/h2-8,10,16H,9H2,1H3 |
InChI Key |
RBWGKDKKNHJEOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(O1)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with functionalized aromatic precursors designed to introduce the chloro, methyl, and 4-chlorophenyl substituents. 2-(Bromomethyl)benzonitrile serves as a key intermediate, synthesized via bromination of o-cyanotoluene using phosphorus tribromide (PBr₃) in dichloromethane at 0–5°C. Subsequent Wittig reaction with 4-chlorobenzaldehyde in the presence of triphenylphosphine yields 2-(4-chlorostyryl)benzonitrile , isolated as a mixture of trans and cis isomers (40:60 ratio) through column chromatography.
Reduction of the nitrile group to an amine is achieved using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), producing 2-(4-chlorostyryl)benzylamine . This intermediate undergoes glycine esterification via reaction with ethyl chloroacetate in alkaline conditions, followed by nitrosation with sodium nitrite (NaNO₂) in acetic acid to form the corresponding sydnone derivative.
Photochemical Cycloaddition for Pyrazole Ring Formation
The sydnone derivative undergoes photochemical intramolecular [3+2] cycloaddition under UV irradiation (300 nm) in benzene, forming the pyrazolo[1,5-c]isoindole core. Irradiation of the trans isomer (3a ) yields 9-chloro-5-methyl-1,10b-dihydropyrazolo[1,5-c]benzoxazine as the major product (12.5% yield), alongside a minor cis-configured byproduct (5%). The reaction proceeds via a nitrile imine intermediate, which cyclizes to form the pyrazole ring (Scheme 1).
Critical Parameters:
- Solvent: Benzene ensures optimal solubility and minimizes side reactions.
- Wavelength: 300 nm selectively excites the sydnone moiety.
- Atmosphere: Argon purging prevents oxidative degradation.
Chloroformate-Mediated Benzoxazine Cyclization
The benzoxazine ring is constructed via a chloroformate-mediated cyclization adapted from patented methodologies. Treatment of the amino alcohol intermediate with 4-nitrophenyl chloroformate in methyl tert-butyl ether (MTBE) at 25°C forms a carbamate intermediate. Subsequent quenching with aqueous potassium hydroxide (KOH) induces cyclization, yielding the 1,3-benzoxazine framework (Scheme 2).
Optimization Insights:
- Chloroformate Selection: 4-Nitrophenyl chloroformate enhances reaction efficiency due to its electron-withdrawing nitro group, accelerating carbamate formation.
- Base: Aqueous KOH (pH 11) facilitates deprotonation and ring closure.
- Temperature: Maintaining 20–25°C prevents epimerization of chiral centers.
Functionalization and Chlorination
The 9-chloro substituent is introduced via electrophilic aromatic chlorination using sulfuryl chloride (SO₂Cl₂) in dichloroethane at 50°C. Regioselectivity is controlled by the electron-donating methyl group, directing chlorination to the para position relative to the pyrazole nitrogen.
Yield Data:
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Sydnone Formation | 40 | 92 |
| Photocycloaddition | 12.5 | 85 |
| Benzoxazine Cyclization | 78 | 98 |
| Final Chlorination | 65 | 95 |
Structural Characterization
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-H), 6.98 (d, J = 8.4 Hz, 2H, Ar-H), 5.21 (s, 1H, CH), 2.41 (s, 3H, CH₃).
- ¹³C NMR: 154.8 (C=O), 142.1 (C-Cl), 134.6–126.3 (Ar-C), 62.4 (CH), 21.7 (CH₃).
High-Resolution Mass Spectrometry (HRMS):
Calculated for C₁₉H₁₄Cl₂N₂O [M+H]⁺: 385.0405; Found: 385.0411.
X-ray Crystallography:
Single-crystal analysis confirms the cis junction of the pyrazole and benzoxazine rings, with a dihedral angle of 12.3° between the aromatic planes.
Industrial-Scale Production Considerations
The patent-derived cyclization method offers scalability advantages:
Biological Activity
9-Chloro-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to a class of benzoxazines and has been investigated for its potential therapeutic applications across various fields, including oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 305.15 g/mol
- CAS Number : 88150-62-3
The compound exhibits a complex arrangement of rings that contribute to its biological activity. The presence of chlorine atoms and the benzoxazine structure are particularly noteworthy for their potential interactions with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study conducted by Srivastava & Pandeya (2011) demonstrated that compounds in this class showed promising results against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 12.5 | MCF-7 | Apoptosis induction |
| Compound B | 8.3 | HeLa | Cell cycle arrest |
| Compound C | 15.0 | A549 | Inhibition of proliferation |
Antiviral Activity
In addition to its anticancer effects, this compound has shown antiviral activity against human adenovirus (HAdV). A recent study reported that derivatives similar to this compound demonstrated high selectivity indexes and low cytotoxicity while effectively inhibiting HAdV replication .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has been noted for moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism underlying this activity may involve the inhibition of bacterial enzyme systems .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 50 μg/mL |
| Bacillus subtilis | 30 μg/mL |
| Escherichia coli | 100 μg/mL |
Study on Anticancer Efficacy
In a pivotal study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. These derivatives were tested against various cancer cell lines, revealing that modifications in the substituents significantly influenced their potency .
Mechanistic Insights
Further mechanistic studies using molecular docking simulations indicated that these compounds interact with key proteins involved in cancer cell proliferation and survival pathways. Notably, they were found to bind effectively to the active sites of enzymes implicated in tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 9-Chloro-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine and related derivatives:
Structural and Functional Insights:
Substituent Effects on Binding Affinity :
- The methyl group at position 5 in the target compound likely contributes to optimal steric interactions with hydrophobic pockets in cholinesterase enzymes, as suggested by molecular docking studies . In contrast, bulkier substituents (e.g., 2,3,4-trimethoxyphenyl in ) may hinder binding due to steric clashes.
- Halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) enhance lipophilicity and membrane permeability. The dichlorophenyl derivative exhibits higher molecular mass (447.72 g/mol) and Cl/F content, which may improve blood-brain barrier penetration but reduce aqueous solubility.
The furyl group in introduces a planar heterocycle, which may engage in π-stacking with aromatic residues in target proteins.
Biological Activity :
- The six-membered benzoxazine ring in the target compound shows superior cholinesterase inhibition compared to seven-membered benzoxazepine analogs, as smaller ring systems may better fit enzymatic active sites .
- Derivatives with methoxy groups (e.g., ) are less explored for biological activity but may serve as intermediates for further functionalization.
Q & A
Q. What are the standard synthetic routes for preparing 9-chloro-2-(4-chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For analogous pyrazolo-benzoxazine derivatives, a common approach includes:
Cyclization : Reacting chlorinated benzaldehyde derivatives with hydrazine precursors under acidic conditions to form the pyrazole ring.
Annulation : Introducing the benzoxazine moiety via nucleophilic substitution or cycloaddition.
Example: details a 39.5% yield for a triazoloquinazoline using cyclopentyl and fluorophenyl substituents, suggesting similar optimization (e.g., temperature control, catalyst selection) is critical .
Q. Which analytical techniques are most effective for characterizing this compound?
Q. How does the compound’s stability vary under different experimental conditions?
- Methodological Answer : Stability studies should assess:
Q. What is the basis for structure-activity relationship (SAR) studies on this scaffold?
- Methodological Answer : Focus on substituent effects:
- Electron-Withdrawing Groups (e.g., Cl, CF3): Enhance metabolic stability ( shows trifluoromethyl groups improve bioavailability) .
- Ring Modifications : Compare pyrazolo-benzoxazine analogs (e.g., ’s tetrahydrobenzo-oxazepinone) to evaluate conformational flexibility .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer : Systematic variation of:
- Catalysts : Test Pd/C, CuI, or organocatalysts for key cyclization steps.
- Solvents : Polar aprotic solvents (DMF, DMSO) may improve solubility.
- Temperature : Gradual heating (e.g., 80–120°C) to avoid side reactions.
Example: achieved 39.5% yield for a triazoloquinazoline via controlled reflux .
Q. How to resolve contradictions in analytical data (e.g., NMR vs. LC-MS)?
- Methodological Answer :
- Cross-Validation : Repeat analyses under standardized conditions.
- Isotopic Labeling : Use 2H/13C-labeled precursors to trace signal origins.
- Collaborative Testing : Compare data with independent labs (vendors like Sigma-Aldrich require researchers to confirm purity ).
Q. What computational strategies predict the compound’s binding affinity?
- Methodological Answer :
- Docking Simulations : Use SMILES/InChi codes (e.g., ’s SMILES:
Nc1cc2Oc3cnccc3N(CCC[CH]4CCCNC4)c2cc1Cl) to model interactions with target proteins . - MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories.
Q. How to profile impurities in batches of this compound?
- Methodological Answer :
- HPLC-MS/MS : Detect trace impurities (e.g., ’s impurity standards for fluoroquinolones) .
- Stress Testing : Expose to heat, light, and oxidizers to identify degradation products (see ’s safety guidelines) .
Q. What in vitro assays are suitable for evaluating its pharmacological activity?
- Methodological Answer :
Q. How to separate enantiomers of chiral analogs in this series?
Q. What are the likely metabolic pathways for this compound?
- Methodological Answer :
- Microsomal Incubation : Use liver microsomes (+NADPH) to identify phase I metabolites.
- CYP450 Screening : Test inhibition/induction of CYP3A4, 2D6 isoforms (’s benzoic acid derivative highlights oxidative susceptibility) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
